Cyclopropylmethyl-d2 alcohol

Catalog No.
S875106
CAS No.
90568-07-3
M.F
C4H8O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylmethyl-d2 alcohol

CAS Number

90568-07-3

Product Name

Cyclopropylmethyl-d2 alcohol

IUPAC Name

cyclopropyl(dideuterio)methanol

Molecular Formula

C4H8O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2

InChI Key

GUDMZGLFZNLYEY-SMZGMGDZSA-N

SMILES

C1CC1CO

Canonical SMILES

C1CC1CO

Isomeric SMILES

[2H]C([2H])(C1CC1)O

The exact mass of the compound Cyclopropyl(dideuterio)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopropylmethyl-d2 alcohol is a highly specialized, isotopically enriched building block characterized by targeted deuterium substitution at the alpha-methylene carbon (CD2). Functioning as a critical precursor in medicinal chemistry and physical organic research, it provides a direct route for incorporating the metabolically robust cyclopropylmethyl-d2 motif into complex molecular scaffolds. Commercially available at ≥98 atom % D isotopic purity, this primary alcohol is highly processable via standard halogenation or sulfonation workflows to yield reactive alkylating agents. Its primary procurement value lies in its ability to dramatically alter the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by exploiting the primary kinetic isotope effect (KIE) to block cytochrome P450-mediated N-dealkylation, without perturbing the parent molecule's pharmacodynamics or receptor binding affinities [1].

Substituting cyclopropylmethyl-d2 alcohol with its non-deuterated counterpart (cyclopropylmethanol) fundamentally compromises metabolic stability in downstream applications. In pharmaceutical development, the alpha-methylene protons of the cyclopropylmethyl group are highly susceptible to oxidative cleavage by CYP450 enzymes. Utilizing the non-deuterated precursor results in APIs that rapidly degrade into potentially toxic or off-target metabolites, such as the conversion of buprenorphine to norbuprenorphine. Conversely, over-labeled alternatives (e.g., ring-deuterated cyclopropylmethyl-d4 alcohol) unnecessarily inflate procurement costs without providing additional metabolic protection, as the ring carbons are not the primary site of oxidative liability. Therefore, precision deuteration strictly at the alpha position is a non-negotiable requirement for optimizing pharmacokinetic half-lives while maintaining scalable synthesis economics [1].

Suppression of Oxidative N-Dealkylation in API Metabolism

When incorporated into opioid scaffolds, the cyclopropylmethyl-d2 motif significantly resists CYP450-mediated oxidative N-dealkylation compared to the non-deuterated cyclopropylmethyl group. In comparative pharmacokinetic studies, APIs synthesized with the -CD2- modification demonstrated a dramatic reduction in the formation of the dealkylated metabolite. Specifically, the maximum blood concentration (Cmax) of the metabolite was reduced by over 19-fold, and the area under the curve (AUC) was reduced by over 10-fold in vivo, confirming the profound primary kinetic isotope effect exerted by the alpha-deuterium atoms [1].

Evidence DimensionIn vivo metabolite formation (AUC and Cmax of dealkylated product)
Target Compound Data>10-fold reduction in AUC; >19-fold reduction in Cmax
Comparator Or BaselineNon-deuterated cyclopropylmethyl baseline
Quantified Difference10 to 19-fold reduction in metabolic cleavage
ConditionsIn vivo pharmacokinetic profiling (intravenous administration)

This massive reduction in metabolic liability directly justifies the procurement of the d2-labeled precursor for developing next-generation, longer-acting, and safer APIs.

Preservation of Pharmacodynamic Receptor Affinity

A critical procurement concern when modifying API precursors is the potential loss of target binding affinity. However, utilizing cyclopropylmethyl-d2 alcohol to install the deuterated pharmacophore preserves the structural and electronic integrity of the parent molecule. Radioligand competition binding assays confirm that the resulting d2-labeled APIs maintain sub-nanomolar affinity for human mu, delta, and kappa opioid receptors, exhibiting virtually indistinguishable pharmacodynamic properties (potency and efficacy) compared to their non-deuterated analogs [1].

Evidence DimensionOpioid receptor binding affinity (Ki)
Target Compound DataSub-nanomolar affinity maintained
Comparator Or BaselineNon-deuterated analog (identical sub-nanomolar affinity)
Quantified DifferenceStatistically indistinguishable binding profiles
ConditionsRadioligand competition receptor binding assays (human MOR, DOR, KOR)

Buyers can confidently substitute the d2-precursor in existing synthetic routes without risking the loss of the final product's therapeutic efficacy.

High-Fidelity Precursor Processability and Isotopic Retention

Cyclopropylmethyl-d2 alcohol is highly valued for its synthetic processability, serving as a robust precursor for downstream N-alkylation or O-alkylation. It can be efficiently converted into reactive intermediates, such as cyclopropylmethyl-d2 bromide or mesylate, using standard industrial protocols. Crucially, the isotopic purity of the starting material (≥98 atom % D) is fully retained throughout these activation and substitution steps, yielding final functionalized products with ≥98% deuteration at the target alpha-carbon. This eliminates the need for harsh, late-stage H/D exchange protocols that often suffer from poor regioselectivity and degrade complex molecular scaffolds [1].

Evidence DimensionIsotopic fidelity in multi-step synthesis
Target Compound Data≥98% deuterium retention at the alpha-carbon
Comparator Or BaselineLate-stage H/D exchange methods (<80% retention and poor regioselectivity)
Quantified DifferenceNear-quantitative isotopic retention without scrambling
ConditionsStandard activation (halogenation/sulfonation) and N-alkylation workflows

Ensures reproducible, scalable manufacturing of precision-deuterated compounds using standard industrial synthetic infrastructure.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Ideal for manufacturing next-generation therapeutics where blocking CYP450-mediated N-dealkylation at the cyclopropylmethyl group is required to improve half-life and reduce toxic metabolites[1].

Scalable Production of Precision Alkylating Agents

Serves as the optimal starting material for generating cyclopropylmethyl-d2 halides and sulfonates, ensuring >98% isotopic fidelity during the alkylation of complex secondary amines in drug discovery workflows [2].

Mechanistic Probing via Kinetic Isotope Effects

Essential for physical organic chemistry studies measuring primary kinetic isotope effects (1° KIEs) during the oxidation of primary alcohols or the rapid ring-opening of cyclopropylcarbinyl radicals, allowing precise determination of rate-limiting steps [3].

XLogP3

0.3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Cyclopropyl(~2~H_2_)methanol

Dates

Last modified: 04-15-2024

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